22-氢化的外消旋卡泊三醇

描述

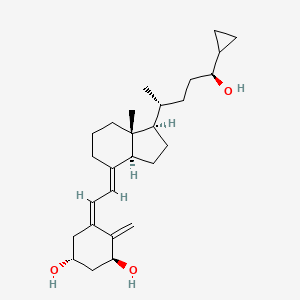

22-Hydrogenated racemic calcipotriol is a synthetic derivative of calcitriol or Vitamin D . It is a small molecule with the molecular formula C27H42O3 . Calcipotriol is a topical synthetic vitamin D2 derivative used in the treatment of plaque psoriasis .

Synthesis Analysis

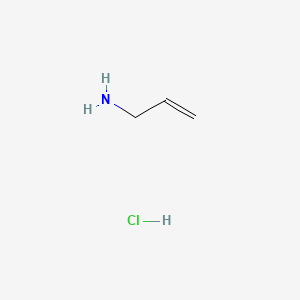

The synthesis of calcipotriol involves a complex process. A study describes the first iridium-catalyzed kinetic resolution of a wide range of trisubstituted secondary and tertiary allylic alcohols . Another study describes a convergent approach for the total synthesis of calcipotriol, a proven Vitamin D analog used for the treatment of psoriasis .Molecular Structure Analysis

The molecular structure of 22-Hydrogenated racemic calcipotriol is characterized by its molecular formula C27H42O3 . Calcipotriol is a synthetic analogue of vitamin D and acts as an agonist at the vitamin D receptor .Chemical Reactions Analysis

The chemical reactions involving calcipotriol are complex. Studies have described the kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation . Another study discusses the resolution of racemic mixtures into their component enantiomers .Physical And Chemical Properties Analysis

Enantiomers, such as 22-Hydrogenated racemic calcipotriol, have identical physical properties, such as solubility and melting point . The chemistry of a biomaterial directly contributes to its interaction with biological environments .科学研究应用

合成和晶体结构

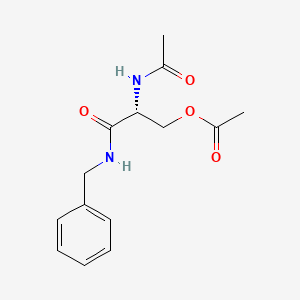

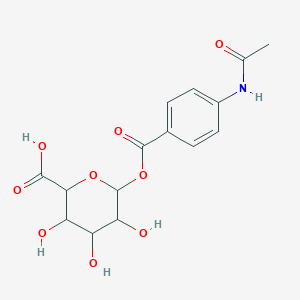

22-氢化的外消旋卡泊三醇因其稳定的无水形式而备受关注,使其适合作为活性药物成分。通过单晶 X 射线衍射获得的晶体和分子结构显示,它由非对称晶胞中 A 环的 α-和 β-两种形式组成,这有助于其稳定性。该类似物以维生素 D C-22 砜为中间体合成,突出了其在制药应用中的潜力 (Pietraszek 等,2013)。

调节 hCAP18 mRNA 表达

卡泊三醇,包括其类似物,已被研究其对白细胞介素刺激的角质形成细胞中 hCAP18 mRNA 表达的影响。有趣的是,虽然卡泊三醇增加了 hCAP18 mRNA 表达,但它同时减少了 LL37 肽的产生。这种二元性表明在皮肤细胞生物学中发挥着复杂的作用,尤其是在牛皮癣等情况下 (Sakabe 等,2014)。

对癌细胞的抗增殖活性

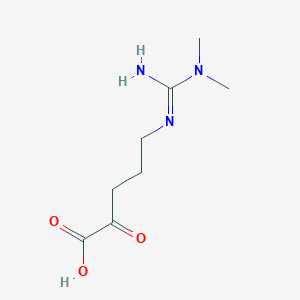

卡泊三醇类似物的合成,包括 22-氢化形式,已显示出对各种癌细胞系显着的抗增殖活性。研究表明,这些类似物(如 PRI-2202)对乳腺癌细胞表现出很强的活性,在白血病细胞中观察到不同的效力。这项研究指出了这些化合物在癌症治疗中的潜在应用 (Milczarek 等,2013)。

对牛皮癣中 T 细胞平衡的影响

卡泊三醇与其他治疗方法(如倍他米松二丙酸酯)的联合已被证明可以显着增强牛皮癣模型中调节性 T 细胞和促炎性 T 细胞之间的平衡。这种协同效应有助于更好地控制牛皮癣,表明卡泊三醇类似物在皮肤病治疗中的多功能性 (Satake 等,2019)。

联合治疗中的疗效

研究探索了卡泊三醇与其他疗法(如牛皮癣的 UVB 光疗)联合使用的疗效。已发现这些组合减少了广泛治疗的需要,在保持疗效的同时减少了 UVB 暴露,这对于患者的安全和舒适至关重要 (Ramsay 等,2000)。

未来方向

属性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-DWCMLEBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856155 | |

| Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112849-14-6 | |

| Record name | (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

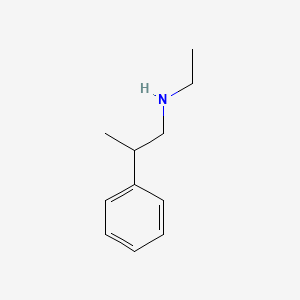

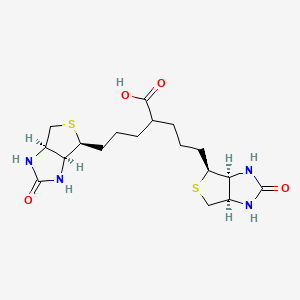

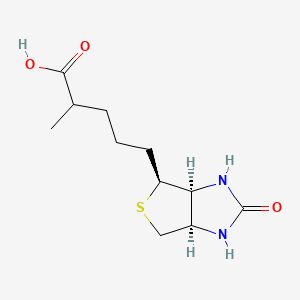

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)